![molecular formula C20H24N4OS B295786 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295786.png)
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biological properties that make it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the modulation of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has various biochemical and physiological effects. For example, this compound has been found to possess anti-inflammatory, antioxidant, and antitumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique biological properties, which make it a promising candidate for use in various research applications. However, one limitation is that further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, to better understand how this compound interacts with the body at a molecular level. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, to ensure its safety for use in humans.
In conclusion, 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound with unique biological properties that make it a promising candidate for use in various fields of scientific research. While further studies are needed to fully understand its potential applications and limitations, this compound represents an exciting area of research for scientists and researchers alike.
Synthesis Methods
The synthesis of 2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of heptanal, thiourea, and 2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to ensure its purity and identity.
Scientific Research Applications
2-heptyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
Molecular Formula |
C20H24N4OS |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6Z)-2-heptyl-5-imino-6-[(2-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H24N4OS/c1-3-4-5-6-7-12-17-23-24-18(21)16(19(25)22-20(24)26-17)13-15-11-9-8-10-14(15)2/h8-11,13,21H,3-7,12H2,1-2H3/b16-13-,21-18? |
InChI Key |
DMGFZXCINDYKAH-IGLFKNPDSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3C)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3C)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3C)C(=O)N=C2S1 |
Origin of Product |
United States |
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